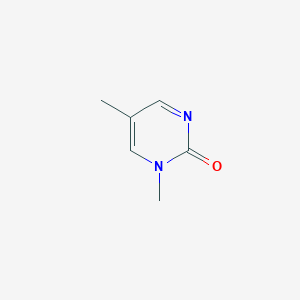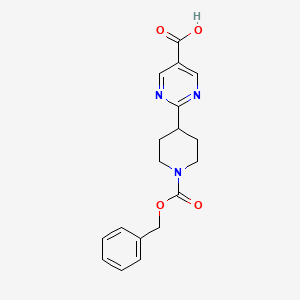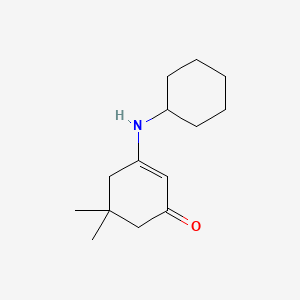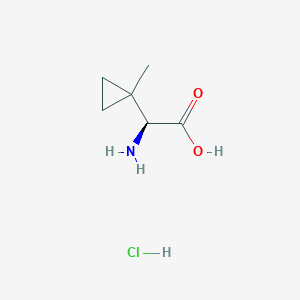
1,5-Dimethylpyrimidin-2(1H)-one
Overview
Description
The compound 1,5-Dimethylpyrimidin-2(1H)-one is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 1,5-Dimethylpyrimidin-2(1H)-one, they do provide insights into closely related compounds, which can help infer some of the properties and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a product in 90% yields . This suggests that similar methods could potentially be applied to synthesize 1,5-Dimethylpyrimidin-2(1H)-one, with the possibility of high yields under the right conditions.
Molecular Structure Analysis
Crystallographic studies of similar compounds have been conducted, revealing that these compounds can crystallize in various space groups with specific unit-cell parameters . For example, one compound crystallizes in the triclinic space group P-1 , while another crystallizes in the space group P-1 with two molecules in the asymmetric unit . These studies indicate that 1,5-Dimethylpyrimidin-2(1H)-one may also exhibit a well-defined crystalline structure, which could be elucidated using similar X-ray diffraction techniques.
Chemical Reactions Analysis
The reactivity of related compounds has been explored, with one study detailing the hydrazinolysis of a 1-amino-4,6-dimethylpyrimidin-2(1H)-one hydrazone, leading to various products including 3,5-dimethylpyrazole and 1-amino-4,6-dimethylpyrimidin-2(1H)-one . This indicates that 1,5-Dimethylpyrimidin-2(1H)-one could also undergo similar reactions, potentially leading to a variety of interesting and useful derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis) spectroscopy, and X-ray single crystal diffraction . These compounds have been found to interact with double-stranded DNA (dsDNA) through minor groove binding, as evidenced by electronic absorption titration, thermal denaturation measurement, and viscosity techniques . Theoretical studies using hybrid functional B3LYP 6-311G (d, p) basis set calculations have detailed the structural and electronic properties of these compounds . This comprehensive analysis suggests that 1,5-Dimethylpyrimidin-2(1H)-one would likely have similar properties that could be studied using analogous methods.
Scientific Research Applications
Chemical Reactions and Properties
1,5-Dimethylpyrimidin-2(1H)-one has been explored in various chemical reactions and studies of its properties. For example, research by Dickinson et al. (1978) focused on the hydrazinolysis of heterocyclic compounds, revealing details about the behavior of related compounds in aqueous solutions and discussing covalent hydration and substituent effects in these species (Dickinson, Jacobsen, & Pitman, 1978).
Crystallography and Molecular Structure
The crystal structure and molecular recognition properties of pyrimidine derivatives, including 1,5-Dimethylpyrimidin-2(1H)-one, have been a subject of study. Rajam et al. (2017) investigated the cation tautomerism in crystallized forms, examining hydrogen bonding and molecular structure (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017). Borbulevych (2010) explored the supramolecular structure of a related compound, highlighting hydrogen bonding and π–π stacking interactions (Borbulevych, 2010).
Synthesis and Characterization
In the field of organic chemistry, studies like those by Harutyunyan et al. (2018) have synthesized and characterized various derivatives, providing insights into their structure through techniques like X-ray analysis and NMR (Harutyunyan, Panosyan, Tamazyan, Aivazyan, Gukasyan, & Danagulyan, 2018).
Biological and Pharmacological Relevance
Although the requirement was to exclude drug-related information, it's worth noting that pyrimidine derivatives, including 1,5-Dimethylpyrimidin-2(1H)-one, are often studied for their biological and pharmacological potential. For instance, Aggarwal et al. (2014) conducted a study on the synthesis of related compounds and their antibacterial and cytotoxic activities (Aggarwal, Bansal, Rozas, Diez-Cecilia, Kaur, Mahajan, & Sharma, 2014).
properties
IUPAC Name |
1,5-dimethylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-6(9)8(2)4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTGUMWWADWLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481292 | |
| Record name | AGN-PC-0NI5KA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethylpyrimidin-2(1H)-one | |
CAS RN |
17758-24-6 | |
| Record name | AGN-PC-0NI5KA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline](/img/structure/B3032352.png)
![6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid](/img/structure/B3032353.png)
![N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B3032356.png)
![benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate](/img/structure/B3032358.png)


![5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B3032362.png)


![2-cyano-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B3032368.png)

